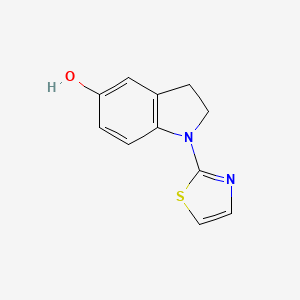
N1,N1-dipropyl-1,3-benzenedisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-dipropyl-1,3-benzenedisulfonamide is an organic compound with the molecular formula C12H20N2O4S2 It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dipropyl-1,3-benzenedisulfonamide typically involves the reaction of 1,3-benzenedisulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-dipropyl-1,3-benzenedisulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfonamides
Aplicaciones Científicas De Investigación
N1,N1-dipropyl-1,3-benzenedisulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N1,N1-dipropyl-1,3-benzenedisulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Benzenedisulfonamide
- N1,N1,N3,N3-tetrachloro-1,3-benzenedisulfonamide
- N1,N1-diphenyl-1,3-benzenedisulfonamide
Uniqueness
N1,N1-dipropyl-1,3-benzenedisulfonamide is unique due to its specific dipropyl substitution, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
32548-97-3 |
|---|---|
Fórmula molecular |
C12H20N2O4S2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
3-N,3-N-dipropylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C12H20N2O4S2/c1-3-8-14(9-4-2)20(17,18)12-7-5-6-11(10-12)19(13,15)16/h5-7,10H,3-4,8-9H2,1-2H3,(H2,13,15,16) |
Clave InChI |
FFMRBKDSPSCXMU-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


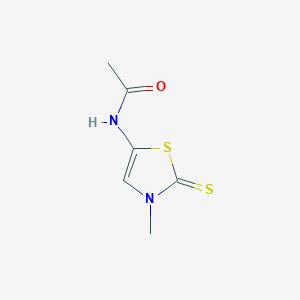
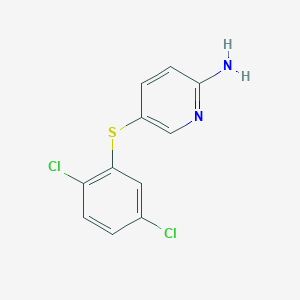
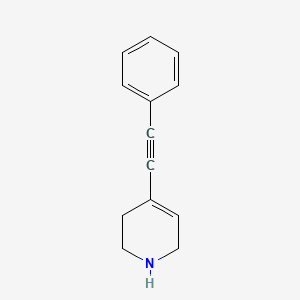

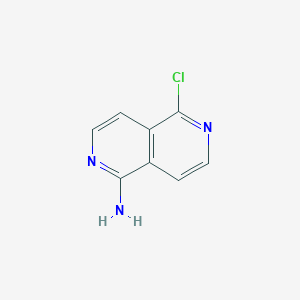
![N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B13872587.png)
![4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine](/img/structure/B13872596.png)
![5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13872598.png)
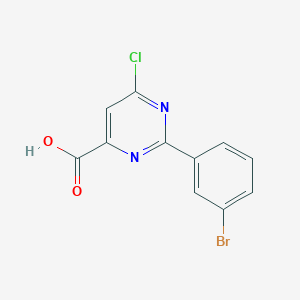


![2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B13872626.png)
![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)
